molecular formula C14H13NO2 B14636505 Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- CAS No. 52903-79-4

Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-

Cat. No.: B14636505
CAS No.: 52903-79-4
M. Wt: 227.26 g/mol
InChI Key: RHYWBVGKPWMUOV-UHFFFAOYSA-N
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Description

Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure with an 8-position substitution of a 3,4-dihydro-2H-pyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- typically involves the reaction of quinoline derivatives with 3,4-dihydro-2H-pyran-2-ol. One common method includes the use of a nucleophilic substitution reaction where the hydroxyl group of 3,4-dihydro-2H-pyran-2-ol reacts with a halogenated quinoline derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-chloroquinoline-3-carbaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenated quinoline derivatives and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    3,4-Dihydro-2H-pyran: A structural component that contributes to the compound’s unique properties.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.

Uniqueness

Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the 3,4-dihydro-2H-pyran-2-yloxy group, which enhances its solubility and potentially its biological activity. This substitution also allows for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

52903-79-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline

InChI

InChI=1S/C14H13NO2/c1-2-10-16-13(8-1)17-12-7-3-5-11-6-4-9-15-14(11)12/h2-7,9-10,13H,1,8H2

InChI Key

RHYWBVGKPWMUOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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